2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane is a fluorinated organic compound with the molecular formula C₇H₁₀F₆O₃. This compound is characterized by its multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane typically involves the reaction of difluoroethanol with formaldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with additional difluoroethanol to yield the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-[Bis(2,2,2-trifluoroethoxy)methoxy]-1,1,1-trifluoroethane
- Bis(2,2,2-trifluoroethoxy)methane
- Bis(2-fluoroethoxy)methane
Uniqueness: 2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane is unique due to its specific arrangement of difluoroethoxy groups, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H10F6O3 |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane |
InChI |
InChI=1S/C7H10F6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-7H,1-3H2 |
InChI Key |
TWCGSCGRCBKRIH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)F)OC(OCC(F)F)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.